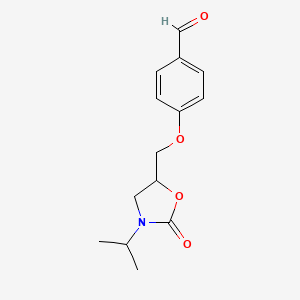

4-((3-イソプロピル-2-オキソオキサゾリジン-5-イル)メトキシ)ベンズアルデヒド

概要

説明

“4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde” is a compound with the molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.29 . It is also known as Bisoprolol EP Impurity T .

Synthesis Analysis

The synthesis of this compound is related to the synthesis of Bisoprolol, a beta-blocker used for the treatment of high blood pressure . The compound is a key intermediate in some reported routes of synthesis of Bisoprolol .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C₁₄H₁₇NO₄ . More detailed structural information can be obtained through techniques like NMR and HPLC .Chemical Reactions Analysis

The compound is involved in the synthesis of Bisoprolol and its related compounds . The specific reactions and pathways would require more detailed study.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, are not directly mentioned in the available resources . Further analysis would be required to determine these properties.科学的研究の応用

4-((3-イソプロピル-2-オキソオキサゾリジン-5-イル)メトキシ)ベンズアルデヒド、別名4-[[3-(1-メチルエチル)-2-オキソ-5-オキサゾリジニル]メトキシ]ベンズアルデヒドの科学研究における用途について調査しました。しかし、検索結果では、さまざまな分野における6~8のユニークな用途に関する詳細な情報は容易には得られませんでした。この化合物は、主に医薬品用途、特に心臓関連疾患の治療に使用されるビソプロロールの不純物として関連付けられています。

医薬品試験

この化合物は、医薬品試験における基準物質として使用され、品質管理と規制ガイドラインへの準拠を確保します .

医薬品合成

新しい医薬品開発プロセスの一環として、小分子または高分子の合成に関与する可能性があります .

薬物送達システム

この化合物は、薬物投与の有効性と安全性を向上させることを目的とした、新しい薬物送達システムにおける役割について研究される可能性があります .

不純物プロファイリング

この化合物は、不純物プロファイリング研究で使用され、薬物中の不純物を特定および定量化することができます。これは、薬物の安全性にとって非常に重要です .

多形研究

この化合物は、多形研究において関連性を持つ可能性があります。多形研究では、物質の異なる結晶形の発生とその薬物性能への影響を調査します .

Safety and Hazards

作用機序

Target of Action

The compound “4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde” belongs to the class of organic compounds known as oxazolidinones . Oxazolidinones are used as antibiotics and have been shown to inhibit bacterial protein synthesis .

Mode of Action

Oxazolidinones generally work by binding to the 50S subunit of the bacterial ribosome and inhibiting protein synthesis . The aldehyde group in “4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde” could potentially undergo reactions with amines or hydrazines to form imines or hydrazones .

Biochemical Pathways

Oxazolidinones generally interfere with bacterial protein synthesis, which can affect various biochemical pathways in the bacteria .

Pharmacokinetics

Oxazolidinones are generally well absorbed orally and widely distributed in the body .

Result of Action

Oxazolidinones generally inhibit bacterial growth by interfering with protein synthesis .

Action Environment

Factors such as ph, temperature, and presence of other compounds can affect the stability and efficacy of many drugs .

特性

IUPAC Name |

4-[(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-10(2)15-7-13(19-14(15)17)9-18-12-5-3-11(8-16)4-6-12/h3-6,8,10,13H,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPFYOSKJDWANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(OC1=O)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901173647 | |

| Record name | 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901173647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173203-26-3 | |

| Record name | 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173203-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901173647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GW976U587 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can the synthesis of Bisoprolol fumarate related compounds tell us about the potential applications of 4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde?

A1: The research paper focuses on synthesizing and characterizing novel compounds structurally similar to Bisoprolol fumarate []. While it doesn't directly investigate 4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde itself, the study highlights the potential of modifying the Bisoprolol structure to create new molecules with potentially enhanced pharmacological properties. This suggests that 4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde, bearing structural similarities to Bisoprolol, could serve as a valuable starting point for developing novel therapeutic agents, particularly those targeting the cardiovascular system. Further research is needed to explore its specific pharmacological activities and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Chlorophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1419585.png)

acetic Acid](/img/structure/B1419602.png)